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Compound of Interest

Compound Name: 2-Hydroxy-7-nitrofluorene

CAS No.: 6633-40-5

Cat. No.: B023985 Get Quote

Part 1: Executive Summary & Chemical Identity[1]
2-Hydroxy-7-nitrofluorene (CAS: 6633-40-5) serves a dual function in modern chemical

research: it is both a critical reference standard in toxicology—representing a metabolic

endpoint of the carcinogenic environmental pollutant 2-nitrofluorene—and a sophisticated

spectroscopic ruler used to probe local hydration dynamics in DNA.[1]

Structurally, the molecule represents a classic "push-pull" aromatic system.[1] The electron-

donating hydroxyl group at position 2 and the electron-withdrawing nitro group at position 7

create a strong dipole moment across the fluorene backbone. This electronic architecture

drives its pronounced solvatochromism, making it an invaluable tool for biophysical studies

while simultaneously dictating its reactivity and metabolic fate.[1]

Table 1: Physicochemical Profile
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Property Data

IUPAC Name 7-Nitro-9H-fluoren-2-ol

CAS Number 6633-40-5

Molecular Formula C₁₃H₉NO₃

Molecular Weight 227.22 g/mol

Appearance Yellow granules or crystalline solid

Melting Point 170–171 °C (recrystallized from 50% ethanol)

Solubility
Soluble in acetone, DMSO, ethyl acetate;

sparingly soluble in water

pKa (Calculated)
~8.5 (Phenolic OH, lowered by nitro-group

electron withdrawal)

Electronic Character Donor-π-Acceptor (D-π-A) Push-Pull System

Part 2: Chemical Structure & Electronic Properties
The Push-Pull Mechanism
The reactivity and spectroscopic utility of 2-hydroxy-7-nitrofluorene stem from the electronic

communication between the substituents.

The Donor (OH): The hydroxyl group at C2 donates electron density into the fluorene ring

system via resonance (+M effect).[1]

The Acceptor (NO₂): The nitro group at C7 withdraws electron density via both induction (-I)

and resonance (-M).[1]

The Bridge (Fluorene): The biphenyl-like system facilitates charge transfer (CT) from C2 to

C7 upon photoexcitation.[1]

This internal charge transfer (ICT) results in a large change in dipole moment between the

ground and excited states.[1] In polar solvents (or polar biological microenvironments like the
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DNA minor groove), the excited state is stabilized, leading to a significant redshift in

fluorescence emission (Stokes shift).

Figure 1: Electronic Push-Pull System of 2-Hydroxy-7-nitrofluorene
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Part 3: Synthesis & Purification Protocol
The synthesis of 2-hydroxy-7-nitrofluorene is non-trivial due to the directing effects of the

fluorene ring. Direct nitration of 2-hydroxyfluorene often yields mixtures of isomers (1- and 3-

nitro derivatives).[1] The authoritative route utilizes 2-amino-7-nitrofluorene as the precursor,

leveraging the Sandmeyer-type hydroxylation.

Step-by-Step Methodology
Precursor: 2-Amino-7-nitrofluorene (obtained via partial reduction of 2,7-dinitrofluorene).[1]

1. Diazotization
Dissolution: Dissolve 2-amino-7-nitrofluorene (1.0 eq) in glacial acetic acid.

Acidification: Add concentrated sulfuric acid dropwise while cooling to 0–5 °C.

Nitrosation: Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining

temperature < 5 °C. Stir for 1 hour to form the diazonium salt.

Quenching: Add urea to decompose excess nitrous acid (prevents side reactions).[1]

2. Hydrolysis (The Critical Step)
Preparation: Prepare a boiling mixture of dilute sulfuric acid (approx. 30%) and xylene.
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Expert Insight: The xylene layer extracts the phenolic product as it forms, protecting it from

oxidative polymerization (tars) in the hot acid phase.

Addition: Slowly add the cold diazonium suspension to the boiling biphasic mixture. Nitrogen

gas (N₂) will evolve rapidly.[1]

Reflux: Continue refluxing for 30 minutes to ensure complete hydrolysis.

3. Purification
Extraction: Separate the xylene layer while hot.[1] Re-extract the aqueous layer with ethyl

acetate.[1]

Washing: Wash combined organic layers with brine and water.[1]

Crystallization: Evaporate solvent.[1] Recrystallize the crude yellow solid from 50%

ethanol/water.

Validation: Check Melting Point (Target: 170–171 °C).
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Figure 2: Synthesis via Diazotization-Hydrolysis
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Part 4: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum in DMSO-d₆ reflects the symmetry breaking caused by the substituents.

C9-Methylene (Bridge): A singlet around δ 3.9–4.0 ppm.[1]

Ring A (Hydroxyl side): Protons are shielded relative to the nitro ring.[1]

H1 (Ortho to OH): Doublet, ~7.0 ppm.[1]

H3 (Ortho to OH): Doublet/Multiplet, ~6.8–6.9 ppm.[1]
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Ring B (Nitro side): Protons are strongly deshielded.[1]

H8 (Ortho to NO₂): Doublet, ~8.3 ppm (most downfield).[1]

H6 (Ortho to NO₂): Doublet of doublets, ~8.2 ppm.[1]

Solvatochromism (UV-Vis/Fluorescence)[1][3]
Absorption: λmax ≈ 360–380 nm (solvent dependent).[1]

Emission: Highly sensitive to solvent polarity.[1]

Non-polar (Hexane): Blue-shifted, weak emission.[1]

Polar (Water/DMSO): Red-shifted (up to 550 nm), stronger emission due to stabilization of

the intramolecular charge transfer (ICT) state.[1]

Application: This property allows the compound to report on the "tightness" of water

binding in the minor groove of DNA when covalently linked as a base surrogate.

Part 5: Biological Significance & Toxicology[1]
Metabolic Pathway
2-Hydroxy-7-nitrofluorene is a direct metabolite of 2-nitrofluorene, a ubiquitous environmental

pollutant found in diesel exhaust and incinerator emissions.[1]

Oxidative Pathway: Cytochrome P450 enzymes (specifically CYP1A1) can directly

hydroxylate the 7-position of 2-nitrofluorene.[1]

Epoxide Formation: The reaction proceeds via unstable 6,7- or 7,8-epoxide intermediates,

which rapidly rearrange (NIH shift) or hydrolyze to form the phenol.

Endocrine Disruption: Recent studies indicate that hydroxylated nitrofluorenes bind to sex

hormone-binding globulin (SHBG), potentially disrupting androgen/estrogen transport.[1]

Mutagenicity
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Like many nitro-aromatics, 2-hydroxy-7-nitrofluorene exhibits mutagenic activity in the Ames

Test (Salmonella typhimurium strains TA98 and TA100).[1] The nitro group can be

enzymatically reduced by bacterial nitroreductases to a hydroxylamine (-NHOH), which forms

DNA adducts (typically at Guanine C8), causing frameshift mutations.

Figure 3: Metabolic Activation Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b023985?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/7-Hydroxymitragynine
https://www.benchchem.com/product/b023985?utm_src=pdf-body-img
https://pubchem.ncbi.nlm.nih.gov/compound/7-Hydroxymitragynine
https://www.benchchem.com/product/b023985?utm_src=pdf-body
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemicalbook.com%2FChemicalProductProperty_EN_CB6235210.htm
https://pubchem.ncbi.nlm.nih.gov/compound/7-Hydroxymitragynine
https://pubmed.ncbi.nlm.nih.gov/12296988/
https://www.researchgate.net/publication/12151549_Metabolism_of_2-Nitrofluorene_an_Environmental_Pollutant_and_2-Acetylaminofluorene_in_Fish
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F12296988%2F
https://pubchem.ncbi.nlm.nih.gov/compound/7-Hydroxymitragynine
https://pubs.acs.org/doi/10.1021/cr60075a002
https://www.nakb.org/atlas=2KH1
https://proteopedia.openfox.io/wiki/index.php?title=2kh0&mobileaction=toggle_view_mobile
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fjp906037g
https://pubchem.ncbi.nlm.nih.gov/compound/7-Hydroxymitragynine
https://pubs.acs.org/doi/10.1021/cr60075a002
https://www.nakb.org/atlas=2KH1
https://pubchem.ncbi.nlm.nih.gov/compound/7-Hydroxymitragynine
https://www.nakb.org/atlas=2KH1
https://www.benchchem.com/product/b023985?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/7-Hydroxymitragynine
https://www.rcsb.org/structure/2KH0
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.rcsb.org%2Fstructure%2F2KH0
https://pubchem.ncbi.nlm.nih.gov/compound/7-Hydroxymitragynine
https://pubchem.ncbi.nlm.nih.gov/compound/7-Hydroxymitragynine
https://www.benchchem.com/product/b023985?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/7-Hydroxymitragynine
https://pubs.rsc.org/en/content/articlelanding/1954/jr/jr9540000757/unauth
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.rsc.org
https://pubchem.ncbi.nlm.nih.gov/compound/7-Hydroxymitragynine
https://www.benchchem.com/product/b023985?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b023985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. 7-Hydroxymitragynine | C23H30N2O5 | CID 44301524 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. Metabolism of 2-nitrofluorene, an environmental pollutant, by liver preparations of sea
bream, Pagrus major - PubMed [pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. pubs.acs.org [pubs.acs.org]

5. NAKB : Atlas [nakb.org]

6. proteopedia.openfox.io [proteopedia.openfox.io]

7. rcsb.org [rcsb.org]

8. Notes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

To cite this document: BenchChem. [2-Hydroxy-7-nitrofluorene: Structural Dynamics,
Synthesis, and Biological Significance]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b023985#2-hydroxy-7-nitrofluorene-chemical-
properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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